(2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)prop-2-enamide
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Overview
Description
The compound (2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)prop-2-enamide is a complex organic molecule characterized by its cyano, dichlorophenyl, dimethylpyrrol, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a Friedel-Crafts acylation reaction, using 3,4-dichlorobenzoyl chloride and an aluminum chloride catalyst.
Cyano Group Addition: The cyano group is added via a nucleophilic substitution reaction, often using cyanogen bromide or sodium cyanide.
Formation of the Enamide: The final step involves the condensation of the cyano-substituted pyrrole with 4-fluoroaniline under basic conditions to form the enamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may use sodium hydroxide (NaOH) or other bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole oxides, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. The presence of the dichlorophenyl and fluorophenyl groups suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects
Industry
In industry, this compound might be used in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action for (2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the aromatic rings might engage in π-π interactions with protein targets.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-chlorophenyl)prop-2-enamide
- (2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-bromophenyl)prop-2-enamide
Uniqueness
Compared to similar compounds, (2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)prop-2-enamide is unique due to the presence of the fluorophenyl group. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its stability, bioavailability, and binding affinity to biological targets.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2FN3O/c1-13-9-15(14(2)28(13)19-7-8-20(23)21(24)11-19)10-16(12-26)22(29)27-18-5-3-17(25)4-6-18/h3-11H,1-2H3,(H,27,29)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWSGXVBUBBVTP-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=C(C#N)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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